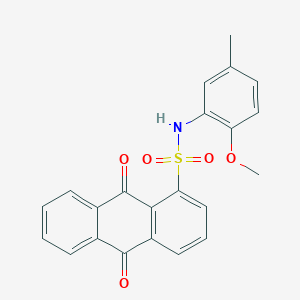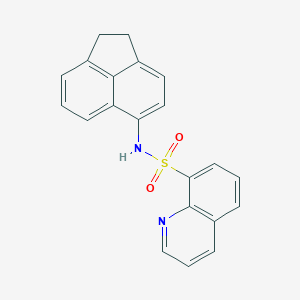![molecular formula C22H16FNO3S2 B280769 4-FLUORO-N~1~-[4-HYDROXY-3-(PHENYLSULFANYL)-1-NAPHTHYL]-1-BENZENESULFONAMIDE](/img/structure/B280769.png)
4-FLUORO-N~1~-[4-HYDROXY-3-(PHENYLSULFANYL)-1-NAPHTHYL]-1-BENZENESULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-FLUORO-N~1~-[4-HYDROXY-3-(PHENYLSULFANYL)-1-NAPHTHYL]-1-BENZENESULFONAMIDE is a complex organic compound that features a fluorine atom, a hydroxyl group, and a phenylsulfanyl group attached to a naphthyl ring, which is further connected to a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N~1~-[4-HYDROXY-3-(PHENYLSULFANYL)-1-NAPHTHYL]-1-BENZENESULFONAMIDE typically involves multiple steps, including the introduction of the fluorine atom, the formation of the naphthyl ring, and the attachment of the benzenesulfonamide group. Common synthetic routes may involve:
Fluorination: Introduction of the fluorine atom using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of Naphthyl Ring: Construction of the naphthyl ring through cyclization reactions.
Attachment of Benzenesulfonamide: Coupling reactions using sulfonyl chlorides and amines under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N~1~-[4-HYDROXY-3-(PHENYLSULFANYL)-1-NAPHTHYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: Reduction of the sulfonamide group to an amine using reducing agents such as LiAlH4.
Substitution: Electrophilic aromatic substitution reactions on the naphthyl ring using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3.
Reducing Agents: LiAlH4, NaBH4.
Substitution Reagents: Halogens (Cl~2~, Br2), nitrating agents (HNO~3~/H~2~SO~4~).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogen or nitro groups on the naphthyl ring.
Scientific Research Applications
4-FLUORO-N~1~-[4-HYDROXY-3-(PHENYLSULFANYL)-1-NAPHTHYL]-1-BENZENESULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-FLUORO-N~1~-[4-HYDROXY-3-(PHENYLSULFANYL)-1-NAPHTHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The presence of the fluorine atom and the phenylsulfanyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-FLUORO-N~1~-[4-HYDROXY-3-(METHYLSULFANYL)-1-NAPHTHYL]-1-BENZENESULFONAMIDE
- 4-FLUORO-N~1~-[4-HYDROXY-3-(ETHYLSULFANYL)-1-NAPHTHYL]-1-BENZENESULFONAMIDE
Uniqueness
4-FLUORO-N~1~-[4-HYDROXY-3-(PHENYLSULFANYL)-1-NAPHTHYL]-1-BENZENESULFONAMIDE is unique due to the presence of the phenylsulfanyl group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s stability and binding interactions, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C22H16FNO3S2 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
4-fluoro-N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H16FNO3S2/c23-15-10-12-17(13-11-15)29(26,27)24-20-14-21(28-16-6-2-1-3-7-16)22(25)19-9-5-4-8-18(19)20/h1-14,24-25H |
InChI Key |
ZLHHOVZCOQHSGX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)O |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid](/img/structure/B280688.png)

![4-{[(3-Bromo-4-hydroxy-1-naphthyl)amino]sulfonyl}benzoic acid](/img/structure/B280690.png)
![4-({3-ACETYL-2-METHYLNAPHTHO[1,2-B]FURAN-5-YL}SULFAMOYL)BENZOIC ACID](/img/structure/B280691.png)
![4-{[(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)amino]sulfonyl}benzoic acid](/img/structure/B280692.png)
![4-{[(9-Oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)amino]sulfonyl}benzoic acid](/img/structure/B280693.png)

![4-{[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]sulfamoyl}benzoic acid](/img/structure/B280699.png)
![4-({[3-(Ethoxycarbonyl)-2-methylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid](/img/structure/B280701.png)
![4-({3-[(Benzyloxy)carbonyl]-2-methyl-1-benzofuran-5-YL}sulfamoyl)benzoic acid](/img/structure/B280702.png)
![3,6-Bis-(pyrrolidine-1-sulfonyl)-1H-benzo[cd]indol-2-one](/img/structure/B280704.png)
![1-methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280707.png)
![1-methyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B280708.png)
